4-Methylthiophenyl-(2-pyridyl)methanol
Description
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9,13,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXSIWCCDDIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Cyanide Substitution
A foundational approach derives from the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a COX-2 inhibitor intermediate. Although this compound differs in functional groups, its five-step process highlights transferable techniques:
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Chlorination of 4-(methylthio)benzyl alcohol : Treatment with concentrated hydrochloric acid (HCl) in toluene at 20–25°C for 2 hours converts the alcohol to 4-(methylthio)benzyl chloride with >95% yield.
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Cyanide substitution : Reacting the chloride with alkali metal cyanides (e.g., NaCN) yields 4-(methylthio)phenylacetonitrile, a nitrile intermediate.
For 4-Methylthiophenyl-(2-pyridyl)methanol, analogous steps could involve:
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Chlorinating this compound’s precursor alcohol.
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Substituting the chloride with a pyridyl Grignard reagent (e.g., 2-pyridylmagnesium bromide) to form the C–C bond, followed by acidic workup to yield the methanol group.
Condensation with Pyridyl Esters
Patent US6566527B1 details the condensation of 4-(methylthio)phenylacetonitrile with 6-methylnicotinic esters under alkaline conditions. Adapting this for the target compound:
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Base-mediated condensation : Reacting 4-methylthiophenylacetonitrile with 2-pyridylacetic acid esters in the presence of sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) at 60–110°C could form a cyanoacetyl intermediate.
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Hydrolysis and decarboxylation : Treating the intermediate with acetic acid and HCl (1:3 ratio) at 50–115°C for 1–20 hours would hydrolyze the nitrile to a carboxylic acid, followed by decarboxylation to yield the acetyl group.
Oxidation of Thioether Intermediates
The final oxidation step in COX-2 inhibitor synthesis employs oxidizing agents to convert methylthio groups to methylsulfonyl. For this compound:
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Selective oxidation : Using mild oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) could preserve the methanol group while modifying other functionalities if required.
Reaction Optimization and Conditions
Solvent Systems and Temperature
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Chlorination : Toluene is preferred for its immiscibility with aqueous HCl, enabling efficient phase separation.
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Condensation : Aromatic hydrocarbons (e.g., xylene) or lower alcohols (e.g., ethanol) enhance reaction rates at 60–110°C.
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Hydrolysis : Acetic acid–HCl mixtures (1:3) at 100°C achieve complete decarboxylation within 5 hours.
Catalysts and Bases
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Alkali metal alkoxides : Sodium methoxide in methanol facilitates nucleophilic substitutions, while t-BuOK in toluene promotes condensations.
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Acid catalysts : Concentrated HCl or H₂SO₄ accelerates hydrolysis and decarboxylation.
Purification and Characterization
Recrystallization Techniques
Analytical Data
While direct data for this compound are scarce, analogous compounds provide benchmarks:
Chemical Reactions Analysis
Types of Reactions
4-Methylthiophenyl-(2-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form corresponding alkanes using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 4-Methylthiophenyl-(2-pyridyl)methanol exhibit significant antioxidant activity. This property is crucial in developing pharmaceuticals aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. A study highlighted the effectiveness of thiophenes in reducing reactive oxygen species (ROS), which can lead to cellular damage .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. In vitro studies demonstrated that derivatives of this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Study: Treatment of Methanol Poisoning
A notable application of related compounds is in the treatment of methanol poisoning. This compound can act as an alcohol dehydrogenase inhibitor, similar to 4-methylpyrazole, which has been documented in clinical settings for its efficacy in managing methanol toxicity .
Material Science
Polymer Synthesis
The compound's structure allows it to be utilized in synthesizing novel polymers with enhanced electrical and optical properties. Research has focused on incorporating thiophene units into conjugated polymers, which are essential for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). The polymerization process often involves coupling reactions that yield materials with desirable electronic characteristics .
| Polymer Type | Yield (%) | Method |
|---|---|---|
| Thiophene-based | 73 | Kumada–Tamao–Corriu |
| Conjugated | 66 | Pd-catalyzed coupling |
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups enable various transformations, including alkylation, acylation, and cross-coupling reactions. This versatility is particularly useful in synthesizing complex natural products and pharmaceuticals .
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted methods for synthesizing derivatives of this compound. These methods significantly reduce reaction times and improve yields compared to traditional heating methods, making them attractive for industrial applications .
Mechanism of Action
The mechanism of action of 4-Methylthiophenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol (CAS: 1343033-17-9)
- Structure : Pyrimidine core with hydroxymethyl and phenylethyl substituents.
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.27 g/mol
- Lacks sulfur-containing groups (e.g., methylthio), which may reduce metal-binding affinity compared to 4-Methylthiophenyl-(2-pyridyl)methanol .
(2-Thiomorpholinopyrid-4-yl)methanol (CAS: 898289-25-3)
- Structure : Pyridine ring with hydroxymethyl and thiomorpholine substituents.
- Molecular Formula : C₁₀H₁₄N₂OS
- Molecular Weight : 210.30 g/mol
- Key Differences: Thiomorpholine group introduces a sulfur atom within a saturated six-membered ring, altering solubility and redox behavior.
Scandium 1-(2-Pyridyl)naphtholate Complexes
- Structure : Pyridyl-linked naphtholate ligands coordinated to scandium.
- Key Differences: Incorporates a naphtholate backbone, extending conjugation and enhancing luminescent properties.
Comparative Data Table
¹Data inferred from synthetic pathways in ; ²Data from .
Research Implications
- Electronic Effects: The methylthio group in this compound may enhance electron density at the pyridine ring, influencing its reactivity in cross-coupling reactions compared to sulfur-free analogs .
- Steric Considerations : Bulky substituents (e.g., phenylethyl in ) could hinder coordination to metal centers, whereas the planar 4-methylthiophenyl group may favor such interactions.
- Luminescence Potential: While scandium complexes in exhibit strong luminescence, this compound’s fluorescence properties remain unexplored but warrant investigation.
Biological Activity
4-Methylthiophenyl-(2-pyridyl)methanol is an organic compound with significant potential in biological research and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H13NOS. It features a thiophenyl group substituted with a methyl group and a pyridyl group attached to a methanol moiety.
Synthesis Overview:
- Formation of Thiophenyl Intermediate: Thiophenol is reacted with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydroxide).
- Coupling with Pyridine: The thiophenyl intermediate undergoes palladium-catalyzed cross-coupling with a pyridine derivative.
- Reduction to Methanol: The final product is obtained by reducing the coupled product using lithium aluminum hydride (LiAlH4) under anhydrous conditions.
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Group Interaction: The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.
- Aromatic Interactions: The compound's aromatic rings can engage in π-π interactions, which are crucial for modulating biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anti-inflammatory Effects
In vivo studies have shown that this compound may possess anti-inflammatory properties. Animal models treated with this compound exhibited reduced inflammation markers, indicating its potential as an anti-inflammatory agent.
Case Studies
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Screening for Type III Secretion System Inhibitors:
A study evaluated the compound's ability to inhibit the Type III secretion system in pathogenic bacteria. Results showed that at concentrations above 50 µM, it significantly inhibited secretion pathways without cytotoxic effects on host cells . -
Evaluation of Cytotoxicity:
In another study, the cytotoxicity of this compound was assessed using various cell lines. The compound demonstrated low toxicity at therapeutic concentrations, making it a promising candidate for further drug development .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-Methylthiophenyl-(3-pyridyl)methanol | Moderate antimicrobial activity | Different pyridine positioning |
| 4-Methylthiophenyl-(4-pyridyl)methanol | Limited anti-inflammatory effects | Altered pharmacokinetics |
| 4-Methylthiophenyl-(2-pyridyl)ethanol | Enhanced cytotoxicity against cancer cells | Ethanol substitution alters solubility |
Q & A
Q. Q1. What are the primary synthetic routes for 4-Methylthiophenyl-(2-pyridyl)methanol, and how do reaction conditions influence yield?
A1. Synthesis typically involves nucleophilic substitution or reduction strategies:
- Nucleophilic Substitution: Reacting 4-methylthiophenol with a pyridyl-aldehyde precursor under basic conditions (e.g., NaH in THF), followed by reduction of the intermediate aldehyde to the alcohol using NaBH₄ or LiAlH₄ .
- Reductive Amination: Coupling 2-pyridinecarboxaldehyde with 4-methylthiophenol via a Grignard reaction, with subsequent purification via column chromatography .
Key Variables Affecting Yield:
| Variable | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Reducing Agent | NaBH₄ (mild) vs. LiAlH₄ (harsh) | 45–78% | |
| Solvent | THF (polar aprotic) vs. MeOH | 60–85% | |
| Temperature | 0–25°C (prevents side reactions) | +15% yield |
Q. Q2. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
A2.
- NMR: ¹H/¹³C NMR identifies the hydroxymethyl (–CH₂OH) and pyridyl proton environments. Aromatic protons appear as doublets (δ 7.2–8.5 ppm), while the methylthio group resonates at δ 2.4–2.6 ppm .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve bond angles and dihedral angles between the pyridyl and thiophenyl groups. Data collection at 100 K minimizes thermal motion artifacts .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (C₁₃H₁₃NOS⁺; m/z ≈ 243.08) .
Advanced Research Questions
Q. Q3. How can catalytic systems be optimized for asymmetric synthesis of enantiomerically pure derivatives?
A3.
- Chiral Ligands: Ru(II) complexes with BINAP ligands induce enantioselectivity in hydrohydroxyalkylation reactions (e.g., 80% ee achieved with [(η⁶-cymene)RuCl₂(BINAP)]) .
- Solvent Effects: Polar solvents (e.g., DMF) enhance stereocontrol by stabilizing transition states.
- Kinetic Resolution: Use of immobilized lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer, yielding >90% ee .
Data Contradictions:
- Conflicting ee values (70–95%) in literature arise from trace moisture in solvents or ligand decomposition. Strict anhydrous conditions and inert atmospheres improve reproducibility .
Q. Q4. How do computational methods (e.g., DFT) aid in understanding reaction mechanisms and electronic properties?
A4.
- TDDFT Simulations: Predict UV-Vis absorption bands by modeling excited-state transitions (λmax ≈ 270 nm for π→π* transitions) .
- Reaction Pathways: DFT calculates activation energies for key steps (e.g., nucleophilic attack at the pyridyl carbon: ΔG‡ ≈ 25 kcal/mol) .
- Solvent Modeling: IEF-PCM simulations in methanol show hydrogen-bond stabilization of intermediates, reducing energy barriers by 3–5 kcal/mol .
Q. Q5. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive)?
A5.
- Purity Analysis: Impurities (e.g., residual Pd from catalysis) may skew bioassays. ICP-MS quantification of metal traces (<1 ppm) is critical .
- Protonation States: Pyridyl N basicity (pKa ≈ 3.5) affects solubility and membrane permeability. Buffered assays at pH 7.4 mimic physiological conditions .
- Resistance Mechanisms: Efflux pump overexpression in bacterial strains (e.g., E. coli AcrAB-TolC) can explain inactivity. Use knockout strains for validation .
Q. Q6. What environmental and safety considerations are prioritized during synthesis and disposal?
A6.
- Waste Management: Thiophenyl byproducts require neutralization with oxidizing agents (e.g., KMnO₄) before disposal to prevent sulfur contamination .
- Ecotoxicity: Ames tests and Daphnia magna assays assess mutagenicity and aquatic toxicity (LC₅₀ > 100 mg/L indicates low risk) .
- Handling: Use gloveboxes for air-sensitive steps (e.g., LiAlH₄ reductions) and ventilated fume hoods to avoid methanol vapor exposure .
Q. Table 1. Comparative Reactivity of this compound Derivatives
| Derivative | Reaction Type | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| N-Oxide | Oxidation (H₂O₂) | AcOH, 50°C, 6 hr | 65% | |
| Sulfone | Oxidation (mCPBA) | DCM, 0°C, 2 hr | 82% | |
| Ester (Acetylated) | Acylation (Ac₂O) | Pyridine, RT, 12 hr | 90% |
Authoritative Sources Cited:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
